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Introduction: Unveiling GSK5182, a Potent
Modulator of Nuclear Receptor ERRyY

In the landscape of modern drug discovery and metabolic research, the orphan nuclear
receptor, Estrogen-Related Receptor y (ERRY), has emerged as a pivotal therapeutic target.
This receptor, a constitutively active transcription factor, plays a crucial role in regulating energy
homeostasis and the metabolism of glucose, lipids, and iron.[1] The compound GSK5182,
identified by the CAS Number 877387-37-6, has garnered significant attention as a highly
selective and orally active inverse agonist of ERRY.[2] This guide provides an in-depth
technical overview of GSK5182, tailored for researchers, scientists, and drug development
professionals. We will delve into its chemical and physical properties, mechanism of action,
biological activities, and crucial safety and handling information to empower its effective and
safe utilization in a laboratory setting.

Chemical and Physicochemical Profile of GSK5182

A thorough understanding of a compound's physical and chemical properties is fundamental to
its application in research. GSK5182 is a derivative of (Z)-4-hydroxytamoxifen, a well-known
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selective estrogen receptor modulator (SERM).[1] This structural heritage is a key determinant
of its interaction with nuclear receptors.

Property Value Reference(s)

0Z-[methylene]-

Chemical Name benzenebutanol ]
Synonyms GSK-5182, GSK 5182 [2]
CAS Number 877387-37-6 [1]
Molecular Formula C27H31NOs [1]
Molecular Weight 417.54 g/mol [1]
Appearance White to off-white solid [3]

DMSO: Sparingly soluble (1-10
N mg/mL) to soluble at higher
Solubility ) ) o [11[3]
concentrations with sonication

(up to 80 mg/mL)

Ethanol: Slightly soluble (0.1-1

[1]
mg/mL)
Water: Insoluble
Storage (Solid) -20°C for up to 3 years [3]

-80°C for up to 1 year in an
Storage (In Solution) appropriate solvent (e.g., [3]
DMSO)

Mechanism of Action: A Tale of Inverse Agonism
and Protein Stabilization

GSK5182 exerts its biological effects through a unique mechanism of action on ERRYy. Unlike a
classical antagonist that merely blocks the binding of an agonist, an inverse agonist like
GSK5182 reduces the constitutive activity of its target receptor.
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GSK5182 binds to the ligand-binding domain of ERRYy, inducing a conformational change that
promotes the recruitment of corepressors, such as the small heterodimer partner-interacting
leucine zipper (SMILE), while sterically hindering the binding of coactivators like PGC-1a.[4][5]
This switch from a transcriptionally active to an inactive state is the primary mode of its
inhibitory action on ERRY's transcriptional program.

Intriguingly, recent studies have revealed a secondary, yet equally important, aspect of
GSK5182's mechanism. It has been shown to inhibit the ubiquitination of ERRY, a process that
typically marks proteins for degradation.[4][5] By preventing its degradation, GSK5182
effectively stabilizes the ERRYy protein in its inactive, corepressor-bound state, thereby
prolonging its inhibitory effect. This dual action of transcriptional repression and protein
stabilization makes GSK5182 a patrticularly potent and effective modulator of ERRYy activity.
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Caption: Mechanism of GSK5182 as an inverse agonist of ERRYy.
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Biological Activities and Therapeutic Potential

The selective inhibition of ERRy by GSK5182 has been shown to have significant effects in a
variety of preclinical models, highlighting its therapeutic potential across several disease areas.

Metabolic Diseases

Given ERRY's central role in hepatic gluconeogenesis, GSK5182 has been investigated for its
anti-diabetic properties. In mouse models of diabetes, GSK5182 was found to normalize
hyperglycemia by specifically inhibiting the transcriptional activity of ERRYy, thereby suppressing
hepatic glucose production.[2] This makes it a promising candidate for the development of
novel treatments for type 2 diabetes.

Oncology

ERRYy is upregulated in certain cancers, such as hepatocellular carcinoma, where it contributes
to cell proliferation. GSK5182 has been shown to induce a dose-dependent reduction in the
proliferation of liver cancer cells.[2] This effect is mediated by the induction of cell cycle arrest
at the G1 phase, associated with an increase in the expression of the cell cycle inhibitors p21
and p27.[2] Furthermore, GSK5182 can induce the generation of reactive oxygen species
(ROS) in hepatocellular carcinoma cells, contributing to its anti-tumor activity.[2]

Bone Metabolism

Recent research has implicated ERRYy in the regulation of bone remodeling. GSK5182 has
been demonstrated to inhibit the differentiation of osteoclasts, the cells responsible for bone
resorption.[3][6] It achieves this by blocking key signaling pathways, including RANKL-
stimulated NF-kB, JNK, and ERK.[3][6] Additionally, GSK5182 promotes the apoptosis of
mature osteoclasts.[3][6] These findings suggest a potential role for GSK5182 in the treatment
of bone disorders characterized by excessive bone loss, such as osteoporosis.

Experimental Protocols and In Vitro/ln Vivo Data

The following table summarizes key experimental protocols and findings from preclinical
studies of GSK5182. This information serves as a practical guide for researchers designing
their own experiments.
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Application Experimental Protocol Lo
Key Findings Reference(s)
Area Model Summary
Cells were
treated with GSK5182 led to
GSK5182 (0-20 a significant,
uM) for various dose-dependent
durations (0-72 reduction in cell
Human hours). Cell proliferation and
proliferation, cell induced cell
Hepatoma Cell
Oncology ™ cycle cycle arrest at [2]
progression, and  the G1 phase. It
(PLC/PRF/5) _ _
protein also increased
expression (p21, the expression of
p27, p-pRb) were  p21 and p27
assessed using while reducing p-
standard cell pRb levels.
biology assays.
Mice received GSK5182
daily normalized
intraperitoneal hyperglycemia,
injections of primarily by
db/db mice and GSK5182 (40 inhibiting hepatic
Metabolic diet-induced mg/kg) for 25-30 glucose 2]
Disease obese (DIO) days. Effects on production
mice blood glucose through the
levels and suppression of
hepatic glucose the hepatic
production were gluconeogenesis
evaluated. program.
Bone Metabolism  Primary mouse BMMs were GSK5182 [3][6]
bone marrow- cultured with inhibited
derived RANKL and M- osteoclastogene
macrophages CSFin the sis in a dose-
(BMMSs) presence of dependent
varying manner by

concentrations of

blocking RANKL-
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GSK5182. stimulated
Osteoclast signaling
formation and pathways. It also
the activation of induced
signaling apoptosis in
pathways (NF- mature

KB, JNK, ERK) osteoclasts.

were analyzed.

Safety, Handling, and Storage: A Researcher's Guide

As a potent, biologically active compound, GSK5182 requires careful handling to ensure the
safety of laboratory personnel. While a specific, comprehensive Safety Data Sheet (SDS) for
GSK5182 is not publicly available, we can infer its potential hazards from its structural analog,
4-hydroxytamoxifen, and general principles of handling research chemicals.

Disclaimer: The following safety information is based on data for 4-hydroxytamoxifen and
should be used as a guide. A thorough risk assessment should be conducted before handling
GSK5182.

Inferred Hazard Classification (Based on 4-
Hydroxytamoxifen)

o Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
o Skin Irritation: Causes skin irritation.
o Eye Irritation: Causes serious eye irritation.

o Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Recommended Personal Protective Equipment (PPE)
and Handling Procedures
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Preparation and Handling
(Conduct Risk AssessmenD

Don Appropriate PPE:
- Lab coat

- Safety glasses/goggles
- Nitrile gloves

Work in a well-ventilated area,
preferably a chemical fume hood

:

Weigh solid GSK5182 carefullh
to avoid dust generation

:

Dissolve in appropriate solvent (e.g., DMSO)
using sonication if necessary

Storage and Disposal

Store stock solutions at -80°C Store solid at -20°C,
in tightly sealed vials protected from light

Dispose of waste in accordance with
local, state, and federal regulations
for hazardous chemical waste

Click to download full resolution via product page

Caption: Recommended laboratory safety workflow for handling GSK5182.
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First Aid Measures (General Recommendations)

« |If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you
feel unwell.

« If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical
advice/attention. Take off contaminated clothing and wash it before reuse.

« If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison
center or doctor if you feel unwell.

 If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion: GSK5182 as a Key Research Tool

GSK5182 has been firmly established as a potent and selective inverse agonist of ERRYy,
offering researchers a valuable tool to probe the biological functions of this important nuclear
receptor. Its well-characterized mechanism of action, involving both transcriptional repression
and protein stabilization, provides a solid foundation for interpreting experimental results. The
growing body of preclinical data underscores its therapeutic potential in metabolic diseases,
oncology, and bone disorders. By adhering to the appropriate safety and handling protocols
outlined in this guide, the scientific community can continue to unlock the full potential of
GSK5182 in advancing our understanding of human health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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